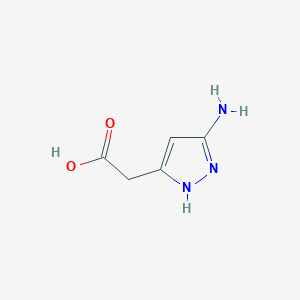

5-Amino-1H-pyrazole-3-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-amino-1H-pyrazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c6-4-1-3(7-8-4)2-5(9)10/h1H,2H2,(H,9,10)(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROZCSTUPGWSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585315 | |

| Record name | (3-Amino-1H-pyrazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174891-10-2 | |

| Record name | (3-Amino-1H-pyrazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Amino-2H-pyrazol-3-yl)-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-Amino-1H-pyrazole-3-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical guide on the synthesis and characterization of 5-Amino-1H-pyrazole-3-acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines a feasible synthetic pathway, detailed experimental protocols, and comprehensive characterization data.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The 5-aminopyrazole scaffold, in particular, serves as a crucial building block in the development of various therapeutic agents. 5-Amino-1H-pyrazole-3-acetic acid, with its combination of an amino group and a carboxylic acid moiety on the pyrazole ring, presents a versatile platform for further chemical modifications and the exploration of novel biological activities. This guide details a practical synthetic route and the analytical characterization of this target compound.

Synthesis of 5-Amino-1H-pyrazole-3-acetic acid

The synthesis of 5-Amino-1H-pyrazole-3-acetic acid is most effectively achieved through a two-step process:

-

Step 1: Synthesis of Ethyl 5-Amino-1H-pyrazole-3-acetate. This intermediate is synthesized via the cyclocondensation reaction of a suitable β-ketoester with hydrazine hydrate. A common and commercially available starting material for this reaction is diethyl 3-oxoglutarate.

-

Step 2: Hydrolysis of Ethyl 5-Amino-1H-pyrazole-3-acetate. The ethyl ester intermediate is then hydrolyzed under basic conditions to yield the final product, 5-Amino-1H-pyrazole-3-acetic acid.

The overall synthetic pathway is depicted in the following diagram:

Experimental Protocols

Step 1: Synthesis of Ethyl 5-Amino-1H-pyrazole-3-acetate

-

To a solution of diethyl 3-oxoglutarate (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the crude ethyl 5-amino-1H-pyrazole-3-acetate.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure ester.

Step 2: Hydrolysis of Ethyl 5-Amino-1H-pyrazole-3-acetate

-

Suspend ethyl 5-amino-1H-pyrazole-3-acetate (1 equivalent) in an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and acidify to a pH of approximately 4-5 with dilute hydrochloric acid.

-

The product will precipitate out of the solution.

-

Filter the solid, wash with a small amount of cold water, and dry under vacuum to yield 5-amino-1H-pyrazole-3-acetic acid.

Characterization of 5-Amino-1H-pyrazole-3-acetic acid

The structure and purity of the synthesized 5-Amino-1H-pyrazole-3-acetic acid can be confirmed by various spectroscopic methods. The following tables summarize the expected and reported characterization data for this compound and its intermediate.

Physical Properties

| Compound | Molecular Formula | Molecular Weight | Appearance | Melting Point (°C) |

| Ethyl 5-Amino-1H-pyrazole-3-acetate | C₇H₁₁N₃O₂ | 169.18 | Off-white to pale yellow solid | Not reported |

| 5-Amino-1H-pyrazole-3-acetic acid | C₅H₇N₃O₂ | 141.13 | White to off-white solid | >200 (decomposes) |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ethyl 5-Amino-1H-pyrazole-3-acetate | ~1.25 | t | 3H | -CH₂CH₃ |

| ~3.40 | s | 2H | -CH₂ -COOH | |

| ~4.15 | q | 2H | -OCH₂ CH₃ | |

| ~5.30 | s | 1H | Pyrazole C4-H | |

| ~6.50 (broad) | s | 2H | -NH₂ | |

| ~11.0 (broad) | s | 1H | Pyrazole NH | |

| 5-Amino-1H-pyrazole-3-acetic acid | ~3.35 | s | 2H | -CH₂ -COOH |

| ~5.25 | s | 1H | Pyrazole C4-H | |

| ~6.40 (broad) | s | 2H | -NH₂ | |

| ~10.8 (broad) | s | 1H | Pyrazole NH | |

| ~12.5 (broad) | s | 1H | -COOH |

¹³C NMR Spectroscopy (Predicted)

| Compound | Chemical Shift (δ, ppm) | Assignment |

| Ethyl 5-Amino-1H-pyrazole-3-acetate | ~14.5 | -CH₂C H₃ |

| ~35.0 | -C H₂-COOEt | |

| ~60.0 | -OC H₂CH₃ | |

| ~95.0 | Pyrazole C 4 | |

| ~148.0 | Pyrazole C 3 | |

| ~155.0 | Pyrazole C 5 | |

| ~170.0 | -C =O | |

| 5-Amino-1H-pyrazole-3-acetic acid | ~35.5 | -C H₂-COOH |

| ~94.5 | Pyrazole C 4 | |

| ~148.5 | Pyrazole C 3 | |

| ~155.5 | Pyrazole C 5 | |

| ~172.0 | -C =O |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine and pyrazole NH) |

| 3000-2500 | Broad | O-H stretching (carboxylic acid) |

| ~1710 | Strong | C=O stretching (carboxylic acid) |

| ~1640 | Medium | N-H bending (amine) |

| ~1580 | Medium | C=N stretching (pyrazole ring) |

| ~1400 | Medium | C-N stretching |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 141 | [M]⁺, Molecular ion |

| 96 | [M - COOH]⁺ |

| 82 | [M - CH₂COOH]⁺ |

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 5-Amino-1H-pyrazole-3-acetic acid.

Conclusion

This technical guide provides a comprehensive overview of a practical synthetic route to 5-Amino-1H-pyrazole-3-acetic acid and its detailed characterization. The described two-step synthesis, involving the formation of an ethyl ester intermediate followed by hydrolysis, is a robust and scalable method. The provided spectroscopic data, although largely predictive due to the limited availability of experimental spectra in the public domain, serves as a reliable reference for researchers working on the synthesis and modification of this and related pyrazole derivatives. This foundational knowledge is crucial for the advancement of drug discovery programs that utilize the versatile 5-aminopyrazole scaffold.

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-1H-pyrazole-3-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Amino-1H-pyrazole-3-acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is presented to facilitate research and development efforts, with a focus on structured data, detailed experimental methodologies, and visual representation of a relevant biological pathway.

Core Physicochemical Properties

The physicochemical parameters of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 5-Amino-1H-pyrazole-3-acetic acid is limited in publicly accessible literature, a combination of predicted values and data from structurally similar compounds provides a foundational understanding of its characteristics.

Table 1: Summary of Physicochemical Data for 5-Amino-1H-pyrazole-3-acetic acid

| Property | Value | Source/Method |

| Molecular Formula | C5H7N3O2 | N/A |

| Molecular Weight | 141.13 g/mol | [Calculated][1] |

| Melting Point | 245-246 °C (for 5-Amino-1H-pyrazole-3-carboxylic acid) | Experimental (analogue)[2] |

| Boiling Point | 504.4 ± 35.0 °C | Predicted[3][4] |

| pKa | Not available | N/A |

| logP | -0.6 | Predicted[3][4] |

| Aqueous Solubility | Not available | N/A |

Experimental Protocols

Accurate determination of physicochemical properties is paramount. The following are detailed, standard experimental protocols that can be employed to ascertain the values for 5-Amino-1H-pyrazole-3-acetic acid.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range is indicative of a pure compound.

Methodology:

-

A small, finely powdered sample of the organic compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus or a Thiele tube) along with a calibrated thermometer.

-

The sample is heated slowly and evenly.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

For accurate results, the heating rate should be slow, typically 1-2 °C per minute, near the expected melting point.

Determination of Aqueous Solubility (Shake-Flask Method)

Aqueous solubility is a critical parameter that affects a drug's bioavailability. The shake-flask method is a common technique to determine thermodynamic solubility.

Methodology:

-

An excess amount of the solid compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the suspension is allowed to stand to allow undissolved solid to settle.

-

A sample of the supernatant is carefully removed and filtered to remove any remaining solid particles.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The solubility is expressed in units such as mg/mL or mol/L.

Biological Context: Potential Inhibition of the EGFR/PI3K/AKT/mTOR Signaling Pathway

Pyrazole derivatives have shown a wide range of biological activities, including roles as kinase inhibitors in anti-inflammatory and anticancer applications[5][6]. Notably, pyrazolyl s-triazine derivatives have been demonstrated to inhibit the EGFR/PI3K/AKT/mTOR signaling cascade in triple-negative breast tumor cells[7]. This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers[7][8][9]. The potential for 5-Amino-1H-pyrazole-3-acetic acid or its derivatives to modulate this pathway makes it a compound of significant interest for drug development.

Below is a diagram illustrating the EGFR/PI3K/AKT/mTOR signaling pathway, a potential target for compounds based on the 5-aminopyrazole scaffold.

Caption: EGFR/PI3K/AKT/mTOR signaling pathway with potential inhibition points.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. 5-Amino-1H-pyrazole-3-carboxylic acid | 124004-31-5 [sigmaaldrich.com]

- 3. pennwest.edu [pennwest.edu]

- 4. echemi.com [echemi.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

5-Amino-1H-pyrazole-3-acetic acid: A Technical Guide for Researchers

CAS Number: 174891-10-2

Molecular Formula: C₅H₇N₃O₂

Molecular Weight: 141.13 g/mol

This technical guide provides an in-depth overview of 5-Amino-1H-pyrazole-3-acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, a plausible synthesis protocol, and its emerging applications, particularly as a scaffold for kinase inhibitors and as a component in novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Molecular Structure and Chemical Properties

5-Amino-1H-pyrazole-3-acetic acid is a substituted pyrazole featuring both an amino group and an acetic acid moiety. This unique combination of functional groups makes it a versatile building block in organic synthesis, allowing for a variety of chemical modifications.

Structure:

Table 1: Physicochemical Properties of 5-Amino-1H-pyrazole-3-acetic acid

| Property | Value | Source |

| CAS Number | 174891-10-2 | N/A |

| Molecular Formula | C₅H₇N₃O₂ | N/A |

| Molecular Weight | 141.13 g/mol | N/A |

| Appearance | Off-white to light yellow powder | N/A |

| Solubility | Soluble in DMSO and methanol | N/A |

Experimental Protocols: Synthesis of 5-Amino-1H-pyrazole-3-acetic acid

The synthesis of 5-Amino-1H-pyrazole-3-acetic acid can be achieved through a cyclocondensation reaction, a common and effective method for the preparation of pyrazole derivatives. The following protocol is a representative procedure based on established methodologies for analogous compounds.

Reaction Scheme:

Materials:

-

Diethyl 3-oxopentanedioate (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Glacial Acetic Acid

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 3-oxopentanedioate (1.0 eq) in glacial acetic acid (5-10 volumes).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Remove the acetic acid under reduced pressure.

-

Extraction: To the resulting residue, add water and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 5-Amino-1H-pyrazole-3-acetic acid.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. These derivatives are known to exhibit anticancer, anti-inflammatory, and antimicrobial properties.

Kinase Inhibition and the FGFR Signaling Pathway

A significant area of application for 5-aminopyrazole derivatives is in the development of kinase inhibitors. Specifically, compounds bearing this scaffold have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a known driver in various cancers, making it a critical target for therapeutic intervention.

// Nodes FGF [label="FGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P1 [label="P", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.2, height=0.2]; FRS2 [label="FRS2", fillcolor="#F1F3F4", fontcolor="#202124"]; GRB2 [label="GRB2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCG [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="5-Aminopyrazole\nDerivative", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges FGF -> FGFR [label="Binds"]; FGFR -> P1 [arrowhead=none]; P1 -> FRS2 [label="Phosphorylates"]; FRS2 -> GRB2; GRB2 -> SOS; SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation;

FRS2 -> PI3K; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP2 -> PI3K [style=dashed, arrowhead=none]; PIP3 -> AKT; AKT -> mTOR; mTOR -> Proliferation;

P1 -> PLCG [label="Phosphorylates"]; PLCG -> DAG; PLCG -> IP3; DAG -> PKC; PKC -> Proliferation;

P1 -> STAT [label="Phosphorylates"]; STAT -> Proliferation;

Inhibitor -> P1 [label="Inhibits\nAutophosphorylation", style=dashed, color="#EA4335", arrowhead=tee]; } end_dot Figure 1. Simplified FGFR signaling pathway and the point of inhibition by 5-aminopyrazole derivatives.

Role in Targeted Protein Degradation (PROTACs)

The bifunctional nature of 5-Amino-1H-pyrazole-3-acetic acid makes it an attractive linker component in the design of PROTACs. PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system to selectively degrade target proteins. The amino and carboxylic acid groups on the pyrazole ring provide convenient attachment points for the target-binding ligand and the E3 ligase-binding ligand.

Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram outlines a general workflow for the screening and evaluation of 5-aminopyrazole derivatives as potential kinase inhibitors.

// Nodes Start [label="Synthesized\n5-Aminopyrazole\nDerivatives", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; BiochemAssay [label="Biochemical Kinase Assay\n(e.g., IC₅₀ determination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellAssay [label="Cell-based Assays\n(e.g., Proliferation, Apoptosis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TargetEngagement [label="Target Engagement Assays\n(e.g., Western Blot for p-FGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LeadOpt [label="Lead Optimization", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Efficacy Studies\n(Xenograft models)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKPD [label="Pharmacokinetics &\nPharmacodynamics", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical Development", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> BiochemAssay; BiochemAssay -> CellAssay [label="Active Compounds"]; CellAssay -> TargetEngagement; TargetEngagement -> LeadOpt; LeadOpt -> InVivo [label="Optimized Leads"]; InVivo -> PKPD; PKPD -> Preclinical; LeadOpt -> Start [label="Iterative Synthesis", style=dashed]; } end_dot Figure 2. General experimental workflow for the evaluation of kinase inhibitors.

Conclusion

5-Amino-1H-pyrazole-3-acetic acid is a valuable and versatile building block for the development of novel therapeutics. Its utility as a scaffold for potent kinase inhibitors, particularly targeting the FGFR signaling pathway, and its potential as a linker in the burgeoning field of targeted protein degradation, underscore its importance for researchers in drug discovery. The synthetic accessibility and the chemical tractability of this compound pave the way for the creation of diverse chemical libraries for the identification of next-generation drug candidates.

Spectroscopic Data for 5-Amino-1H-pyrazole-3-acetic acid Remains Elusive in Publicly Available Literature

A comprehensive search of scientific databases and chemical supplier information has revealed a significant lack of publicly available spectroscopic data (NMR, IR, and MS) for the compound 5-Amino-1H-pyrazole-3-acetic acid (CAS No. 174891-10-2). Despite its commercial availability from several suppliers who indicate the existence of such data, the actual spectra and detailed experimental protocols are not disclosed in their public-facing documentation.

Extensive searches for scientific literature detailing the synthesis and characterization of 5-Amino-1H-pyrazole-3-acetic acid did not yield any specific publications containing the requested ¹H NMR, ¹³C NMR, IR, or mass spectrometry data. The conducted searches included queries for the compound's name, CAS number, and combinations with terms such as "synthesis," "characterization," "NMR," "IR," and "mass spectrometry."

While the core request for the spectroscopic data of 5-Amino-1H-pyrazole-3-acetic acid cannot be fulfilled at this time due to the absence of this information in the public domain, this technical guide presents spectroscopic data for structurally related 5-aminopyrazole derivatives to provide a contextual reference for researchers in the field. It is crucial to note that the following data does not correspond to 5-Amino-1H-pyrazole-3-acetic acid.

Spectroscopic Data of Related 5-Aminopyrazole Derivatives

To offer some insight into the expected spectral features of aminopyrazole scaffolds, data for various substituted 5-aminopyrazole-4-carbonitrile derivatives are presented below. This information has been compiled from a study on their synthesis and characterization.

Table 1: Spectroscopic Data of Selected 5-Aminopyrazole-4-carbonitrile Derivatives

| Compound Name | FT-IR (KBr, ν cm⁻¹) | ¹H NMR (Solvent, Frequency) δ (ppm) | ¹³C NMR (Solvent, Frequency) δ (ppm) |

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 3447, 3346, 3313, 3208, 3055, 2928, 2206, 1632, 1600, 1519, 1489, 1259, 1135, 1084, 914, 829, 749, 509 | (CDCl₃, 250 MHz) 7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H) | (CDCl₃, 63 MHz) 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79 |

| 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 3442, 3305, 3221, 3058, 2928, 2205, 1600, 1583, 1514, 1485, 1258, 1139, 905, 822, 758, 511 | (CDCl₃, 250 MHz) 8.44 (s, 1H), 8.11 (d, J = 8.2 Hz, 1H), 7.98 (d, J = 7.9 Hz, 1H), 7.70 (s, 2H), 7.53 (t, J = 8.0 Hz, 1H), 7.32 (t, J = 7.8 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 6.94 (t, J = 7.2 Hz, 1H) | (CDCl₃, 63 MHz) 148.69, 143.90, 137.35, 134.64, 133.90, 131.41, 130.19, 129.79, 129.47, 124.51, 122.54, 120.91, 112.99 |

| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 3445, 3340, 3315, 3210, 3055, 2954, 2206, 1597, 1508, 1441, 1295, 1246, 1175, 1129, 1028, 821, 684, 532 | (CDCl₃, 250 MHz) 8.27 – 7.46 (m, 4H), 7.31 (s, 1H), 7.25 (s, 1H), 7.10 (d, J = 7.8 Hz, 2H), 6.91 (d, J = 8.6 Hz, 2H), 6.86 (s, 1H), 3.84 (s, 3H) | (CDCl₃, 63 MHz) 160.08, 151.20, 144.52, 137.98, 131.96, 130.22, 129.21, 127.67, 119.87, 114.27, 114.06, 112.76, 55.28 |

Experimental Protocols for Related Compounds

The general experimental protocols for obtaining the spectroscopic data for the related compounds listed above are summarized here. These are provided as an example of typical procedures and may not be directly applicable to 5-Amino-1H-pyrazole-3-acetic acid.

General Procedure for Synthesis of 5-Aminopyrazole-4-carbonitrile Derivatives: A mixture of an appropriate benzaldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) is stirred in a suitable solvent (e.g., ethanol/water) in the presence of a catalyst at a specified temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated, purified by recrystallization, and characterized.

Spectroscopic Analysis:

-

FT-IR Spectroscopy: Spectra are typically recorded on a Fourier Transform Infrared spectrometer using KBr pellets.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specified frequency (e.g., 250 MHz for ¹H NMR and 63 MHz for ¹³C NMR). Deuterated solvents such as DMSO-d₆ or CDCl₃ are used, with chemical shifts reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

-

Mass Spectrometry: While not detailed in the immediate search results for these specific analogs, mass spectra are typically obtained using techniques such as electrospray ionization (ESI) or electron impact (EI) on a mass spectrometer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a newly synthesized compound, as would be expected for 5-Amino-1H-pyrazole-3-acetic acid.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

A Technical Guide to the Solubility and Stability of 5-Amino-1H-pyrazole-3-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability characteristics of 5-Amino-1H-pyrazole-3-acetic acid, a heterocyclic compound with potential applications in pharmaceutical development. Due to the limited availability of specific experimental data for this compound, this guide presents a framework based on the known properties of structurally similar molecules, such as aminopyrazoles and pyrazole carboxylic acids. The experimental protocols described herein are standard industry practices applicable for the comprehensive evaluation of a novel chemical entity.

Introduction

5-Amino-1H-pyrazole-3-acetic acid is a substituted pyrazole containing both an amino group and a carboxylic acid moiety. These functional groups are ionizable, suggesting that the compound's solubility will be highly dependent on the pH of the medium. The pyrazole nucleus itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a scaffold found in numerous biologically active compounds.[1][2] Understanding the solubility and stability of this molecule is critical for its development as a potential therapeutic agent, influencing everything from formulation and dosage form design to storage and shelf-life.

Solubility Profile

The solubility of 5-Amino-1H-pyrazole-3-acetic acid is influenced by its molecular structure, including its capacity for hydrogen bonding, its crystal lattice energy, and its ionization state.[3] Pyrazole and its derivatives generally exhibit higher solubility in organic solvents compared to water.[4] The presence of a polar amino group and a carboxylic acid group on 5-Amino-1H-pyrazole-3-acetic acid is expected to enhance its aqueous solubility, particularly at pH values where one or both of these groups are ionized.

Illustrative Solubility Data

The following table presents hypothetical solubility data for 5-Amino-1H-pyrazole-3-acetic acid in various solvents at ambient temperature. These values are for illustrative purposes to guide experimental design.

| Solvent | Type | Expected Solubility (mg/mL) |

| Water (pH 7.4) | Aqueous Buffer | 5 - 15 |

| 0.1 N HCl | Acidic Aqueous | > 20 (as hydrochloride salt) |

| 0.1 N NaOH | Basic Aqueous | > 20 (as sodium salt) |

| Ethanol | Polar Protic Organic | 10 - 25 |

| Methanol | Polar Protic Organic | 15 - 30 |

| Acetone | Polar Aprotic Organic | 5 - 10 |

| Dichloromethane | Non-polar Organic | < 1 |

| Toluene | Non-polar Organic | < 1 |

Note: This data is illustrative and should be confirmed by experimental analysis.

Stability Profile

The stability of 5-Amino-1H-pyrazole-3-acetic acid must be evaluated under various stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.[5][6][7] Forced degradation studies are essential to understand the molecule's intrinsic stability.[5][6][7] Aminopyrazole derivatives can be susceptible to degradation, and it is crucial to characterize any significant degradants.[8][9]

Illustrative Forced Degradation Data

The table below summarizes the expected outcomes of forced degradation studies on 5-Amino-1H-pyrazole-3-acetic acid. The percentage of degradation is an estimate and serves as a guide for analytical method development.

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Illustrative) |

| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | 5 - 15% |

| Base Hydrolysis | 0.1 N NaOH | 8 hours | 60°C | 10 - 25% |

| Oxidation | 3% H₂O₂ | 24 hours | Ambient | 15 - 30% |

| Thermal | Solid State | 48 hours | 80°C | < 5% |

| Photolytic | Solid State (ICH Q1B) | 1.2 million lux hours | Ambient | 5 - 10% |

Note: This data is illustrative and should be confirmed by experimental analysis.

Experimental Protocols

Solubility Determination: Shake-Flask Method

The equilibrium solubility of 5-Amino-1H-pyrazole-3-acetic acid can be determined using the conventional shake-flask method.[10][11][12]

-

Preparation: Add an excess amount of the solid compound to a series of vials containing the selected solvents.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, visually confirm the presence of undissolved solid. Centrifuge or filter the samples to separate the supernatant from the solid material.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify the likely degradation products and to demonstrate the specificity of the analytical method.[5][6]

-

Acid/Base Hydrolysis: Dissolve the compound in 0.1 N HCl and 0.1 N NaOH. The solutions are typically heated (e.g., 60°C) to accelerate degradation.

-

Oxidation: Treat a solution of the compound with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradants.

References

- 1. mdpi.com [mdpi.com]

- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review | MDPI [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. ijrpp.com [ijrpp.com]

- 7. biomedres.us [biomedres.us]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmatutor.org [pharmatutor.org]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to 5-Amino-1H-pyrazole-3-acetic acid and its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 5-Amino-1H-pyrazole-3-acetic acid and its structurally related analogs. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. This document collates and presents key findings on the synthesis, biological evaluation, and mechanistic insights of this important class of molecules.

Introduction

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a structure that imparts significant chemical and biological versatility.[1] Derivatives of pyrazole are integral to a multitude of approved pharmaceuticals and compounds under investigation for various therapeutic applications.[2] Among these, aminopyrazoles, and specifically 5-amino-1H-pyrazole derivatives, have garnered substantial interest due to their demonstrated efficacy as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[1] This guide focuses on 5-Amino-1H-pyrazole-3-acetic acid, a key building block and pharmacophore, and its derivatives, providing a detailed overview for researchers in the field.

Synthesis and Characterization

General Synthetic Workflow

The synthesis of a 5-aminopyrazole core typically involves the reaction of a β-functionalized nitrile with a hydrazine source. For derivatives with an acetic acid moiety at the 3-position, the synthesis would likely start from a corresponding β-ketoester or a related precursor. The general workflow can be visualized as follows:

Caption: Generalized synthetic workflow for 5-aminopyrazole-3-acetic acid derivatives.

Experimental Protocol for a Representative 5-Aminopyrazole Derivative

While a specific protocol for 5-Amino-1H-pyrazole-3-acetic acid is not detailed in the searched literature, the following procedure for the synthesis of 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile, a related 5-aminopyrazole, provides a relevant example of the synthetic methodology.[4]

Materials:

-

3-Oxo-3-phenylpropanenitrile

-

Hydrazine hydrate

-

Dioxane

Procedure:

-

A mixture of 3-oxo-3-phenylpropanenitrile (1.45 g, 10 mmol) and hydrazine hydrate (0.5 g, 10 mmol) in dioxane (20 mL) is heated under reflux for 3 hours.[4]

-

The reaction mixture is then allowed to cool to room temperature.[4]

-

The solid product that separates is collected by filtration and crystallized from the appropriate solvent to yield the purified 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile.[4]

Characterization Data for a Representative Derivative (3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile):

-

Appearance: Buff crystals[4]

-

Melting Point: 200-202 °C[4]

-

IR (cm⁻¹): 3348, 3303 (NH₂), 3193 (NH), 2230 (CN)[4]

-

¹H-NMR (DMSO-d₆, δ): 6.50 (s, 2H, NH₂), 7.41-7.46 (m, 3H, arom. H), 7.80 (d, 2H, J = 7.2 Hz, arom-H), 12.16 (br s, 1H, NH)[4]

-

MS (m/z): 184 (M⁺)[4]

Biological Activities

Derivatives of 5-amino-1H-pyrazole have demonstrated a broad spectrum of biological activities, with significant potential in oncology and inflammatory diseases.

Kinase Inhibition

A primary area of interest for pyrazole-containing compounds is their ability to act as kinase inhibitors. Dysregulation of protein kinase activity is a hallmark of many cancers, making them a critical target for drug development.[5] Pyrazole derivatives have been shown to inhibit a variety of kinases, including Janus kinases (JAKs), Aurora kinases, and components of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.[5]

Signaling Pathway Inhibition by Pyrazole Derivatives

The following diagram illustrates the central role of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways in cell proliferation and survival, and how pyrazole-based inhibitors can intervene.

Caption: Inhibition of PI3K/Akt/mTOR and MAPK/ERK signaling pathways by pyrazole-based inhibitors.

Quantitative Data on Kinase Inhibition by Aminopyrazole Derivatives

While specific IC₅₀ values for 5-Amino-1H-pyrazole-3-acetic acid are not available in the reviewed literature, data for closely related aminopyrazole derivatives highlight their potential as potent kinase inhibitors.

| Compound Class | Target Kinase(s) | IC₅₀ (nM) | Reference |

| 4-Amino-(1H)-pyrazole derivatives | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 (for compound 3f) | [6] |

| Pyrazole-indole hybrids | CDK-2 | 6.1 µM (for compound 7a against HepG2 cells) | [7][8][9] |

Anti-inflammatory Activity

Aminopyrazole derivatives have also been investigated for their anti-inflammatory properties.[2] A key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Certain 5-aminopyrazole derivatives have shown potent and selective inhibition of COX-2.[1]

Quantitative Data on COX Inhibition by 5-Aminopyrazole Derivatives

| Compound | COX-1 IC₅₀ (mM) | COX-2 IC₅₀ (mM) | Selectivity Index (COX-1/COX-2) | Reference |

| 5AP 35a | - | 0.55 | 9.78 | [1] |

| 5AP 35b | - | 0.61 | 8.57 | [1] |

| Celecoxib (Reference) | - | 0.83 | 8.68 | [1] |

Experimental Protocols for Biological Assays

To facilitate further research, this section provides generalized protocols for key biological assays used to evaluate the activity of pyrazole derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

Materials:

-

Kinase enzyme of interest

-

Specific substrate peptide

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA)

-

Test compound (5-Amino-1H-pyrazole-3-acetic acid derivative)

-

Positive control inhibitor

-

DMSO

-

384-well plates

-

Luminescent ATP detection reagent (e.g., ADP-Glo™)

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound and controls in DMSO, followed by dilution in kinase buffer.[5]

-

Add 5 µL of the diluted compound or control to the wells of a 384-well plate.[5]

-

Add 10 µL of the kinase enzyme solution to all wells.[5]

-

Incubate for 10-30 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of a mixture containing ATP and the substrate.[5]

-

Incubate for 30-60 minutes at 30°C.[5]

-

Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

CO₂ incubator

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).[5]

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the biological evaluation of a novel pyrazole-based compound.

Caption: Typical workflow for the biological evaluation of pyrazole-based inhibitors.

Conclusion

5-Amino-1H-pyrazole-3-acetic acid and its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the fields of oncology and inflammation. The pyrazole scaffold provides a versatile platform for the development of potent and selective inhibitors of key biological targets such as protein kinases and cyclooxygenases. While the literature on the specific core molecule, 5-Amino-1H-pyrazole-3-acetic acid, is somewhat limited in terms of detailed experimental protocols and quantitative biological data, the extensive research on its close analogs provides a strong foundation for future investigations. The synthetic routes are generally well-established, and a variety of robust biological assays are available to characterize the activity of new derivatives. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of these compounds. Researchers are encouraged to utilize the information and protocols presented in this guide to advance their own drug discovery efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

discovery and history of 5-Amino-1H-pyrazole-3-acetic acid

Absence of specific historical data: Publicly available scientific literature and historical records do not provide specific details on the initial discovery and developmental history of 5-Amino-1H-pyrazole-3-acetic acid. The information presented herein is a technical guide based on the well-established chemistry and known biological significance of the broader class of 5-aminopyrazole derivatives.

Introduction

5-Amino-1H-pyrazole-3-acetic acid belongs to the versatile class of 5-aminopyrazoles, which are pivotal building blocks in medicinal and agricultural chemistry.[1] The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a common scaffold in numerous biologically active compounds.[2][3] The presence of both an amino group and an acetic acid moiety suggests its potential as a versatile synthon for creating more complex molecules with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4]

Proposed Synthesis

Experimental Protocol: Proposed Synthesis of 5-Amino-1H-pyrazole-3-acetic acid

This protocol is a hypothetical pathway based on general synthetic methods for related compounds.

Step 1: Synthesis of Ethyl 4-cyano-3-oxobutanoate (a β-ketonitrile)

A Claisen condensation reaction between ethyl cyanoacetate and ethyl acetate using a strong base like sodium ethoxide would yield the desired β-ketonitrile intermediate.

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, ethyl cyanoacetate (1.0 equivalent) is added dropwise at 0-5 °C.

-

Ethyl acetate (1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction is quenched with a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography.

Step 2: Cyclocondensation with Hydrazine

The resulting β-ketonitrile is then reacted with hydrazine hydrate to form the 5-aminopyrazole ring.

-

Ethyl 4-cyano-3-oxobutanoate (1.0 equivalent) is dissolved in a suitable solvent, such as ethanol or acetic acid.[5]

-

Hydrazine hydrate (1.1 equivalents) is added to the solution.

-

The mixture is heated at reflux for 4-8 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The resulting solid is recrystallized to yield ethyl 5-amino-1H-pyrazole-3-acetate.

Step 3: Hydrolysis to 5-Amino-1H-pyrazole-3-acetic acid

The final step is the hydrolysis of the ester to the corresponding carboxylic acid.

-

Ethyl 5-amino-1H-pyrazole-3-acetate is dissolved in an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

-

The mixture is heated at reflux for 2-4 hours.

-

After cooling, the solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

-

The solid 5-Amino-1H-pyrazole-3-acetic acid is collected by filtration, washed with cold water, and dried.

Below is a DOT script representation of the proposed synthetic workflow.

Caption: Proposed synthetic workflow for 5-Amino-1H-pyrazole-3-acetic acid.

Potential Biological Activities and Applications

While direct biological data for 5-Amino-1H-pyrazole-3-acetic acid is scarce, the broader class of 5-aminopyrazole derivatives exhibits a wide range of pharmacological activities. This suggests that the title compound could serve as a valuable intermediate in the synthesis of new therapeutic agents.

Table 1: Reported Biological Activities of 5-Aminopyrazole Derivatives

| Biological Activity | Examples of Derivatives | Reference |

| Anticancer | 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(3-methoxyphenyl)-3-methylthiopyrazole | [1] |

| Anti-inflammatory | 5-amino-1,3-dimethylpyrazole-4-carboxylic acid N-phenyl amide | [1] |

| Antimicrobial | 5-amino-1-pyrazinyl-3-carboxamidopyrazole | [1] |

| NPY5 Antagonist | 5-Amino-1-(4-methylphenyl) pyrazole | [1] |

| CRF-1 Receptor Antagonist | 5-Amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole | [1] |

The structural motifs of an amino group and a carboxylic acid on the pyrazole core provide two reactive handles for further chemical modifications. This allows for the generation of diverse libraries of compounds for drug discovery programs. For instance, the amino group can be acylated, alkylated, or used to construct fused heterocyclic systems, while the carboxylic acid can be converted to esters, amides, or other functional groups.

Signaling Pathways Implicated for Related Compounds

Derivatives of 5-aminopyrazole have been shown to interact with various signaling pathways implicated in diseases like cancer and inflammation. For example, some derivatives act as kinase inhibitors, targeting enzymes crucial for cell signaling.

Below is a generalized representation of a kinase signaling pathway that could be targeted by derivatives of 5-Amino-1H-pyrazole-3-acetic acid.

Caption: Generalized kinase signaling pathway targeted by 5-aminopyrazole derivatives.

Conclusion

5-Amino-1H-pyrazole-3-acetic acid represents a potentially valuable, yet underexplored, molecule in the field of medicinal chemistry. While its specific history is not documented, its chemical structure, based on the versatile 5-aminopyrazole scaffold, suggests significant potential for the development of novel therapeutic agents. The proposed synthetic pathway provides a viable route for its preparation, opening avenues for further investigation into its chemical and biological properties. Researchers and drug development professionals may find this compound to be a useful starting point for creating new chemical entities with a range of pharmacological applications.

References

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Amino-1H-pyrazole-3-acetic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a plausible synthetic route for 5-Amino-1H-pyrazole-3-acetic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocols detailed below are based on established chemical principles for pyrazole synthesis and functionalization.

Introduction

5-Amino-1H-pyrazole-3-acetic acid and its derivatives are important scaffolds in the development of various therapeutic agents. The presence of both an amino group and an acetic acid moiety on the pyrazole ring offers versatile points for further chemical modification, making it a key intermediate in the synthesis of complex molecules with potential biological activity. This document outlines a three-step synthetic pathway, commencing with the formation of a pyrazolone precursor, followed by amination, and concluding with ester hydrolysis to yield the target compound.

Overall Synthetic Pathway

The synthesis of 5-Amino-1H-pyrazole-3-acetic acid can be achieved through a three-step process starting from diethyl acetonedicarboxylate.

Figure 1: Overall synthetic pathway for 5-Amino-1H-pyrazole-3-acetic acid.

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis. Please note that yields are representative and may vary based on experimental conditions and scale.

| Step | Product | Starting Material(s) | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |

| 1 | Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-acetate | Diethyl acetonedicarboxylate | Hydrazine hydrate | Ethanol | 80-90 | >95 |

| 2a | Ethyl 5-thioxo-2,5-dihydro-1H-pyrazole-3-acetate | Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-acetate | Lawesson's Reagent | Toluene | 75-85 | >90 |

| 2b | Ethyl 5-amino-1H-pyrazole-3-acetate | Ethyl 5-thioxo-2,5-dihydro-1H-pyrazole-3-acetate | Ammonia | Methanol | 60-70 | >95 |

| 3 | 5-Amino-1H-pyrazole-3-acetic acid | Ethyl 5-amino-1H-pyrazole-3-acetate | Sodium Hydroxide | Water/Ethanol | 85-95 | >98 |

Experimental Protocols

Step 1: Synthesis of Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-acetate

This protocol describes the cyclization of diethyl acetonedicarboxylate with hydrazine hydrate to form the pyrazolone intermediate.

Materials:

-

Diethyl acetonedicarboxylate

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl acetonedicarboxylate (0.1 mol, 20.22 g) in 100 mL of ethanol.

-

Slowly add hydrazine hydrate (0.1 mol, 5.0 g) to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Add a catalytic amount of glacial acetic acid (approximately 0.5 mL).

-

Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold ethanol (2 x 20 mL).

-

Dry the product under vacuum to obtain Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-acetate as a white to off-white solid.

Step 2: Synthesis of Ethyl 5-amino-1H-pyrazole-3-acetate

This two-part step involves the thionation of the pyrazolone followed by amination.

Step 2a: Synthesis of Ethyl 5-thioxo-2,5-dihydro-1H-pyrazole-3-acetate

Materials:

-

Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-acetate

-

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)

-

Anhydrous toluene

-

Round-bottom flask

-

Reflux condenser

-

Nitrogen inlet

-

Magnetic stirrer with heating

Procedure:

-

To a 250 mL round-bottom flask under a nitrogen atmosphere, add Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-acetate (0.05 mol, 8.5 g) and 100 mL of anhydrous toluene.

-

Add Lawesson's Reagent (0.025 mol, 10.1 g) to the suspension.

-

Heat the mixture to reflux and maintain for 6 hours, or until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

-

Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford Ethyl 5-thioxo-2,5-dihydro-1H-pyrazole-3-acetate.

Step 2b: Synthesis of Ethyl 5-amino-1H-pyrazole-3-acetate

Materials:

-

Ethyl 5-thioxo-2,5-dihydro-1H-pyrazole-3-acetate

-

Ammonia solution (7N in methanol)

-

Sealed pressure tube or autoclave

-

Magnetic stirrer with heating

Procedure:

-

In a pressure tube, dissolve Ethyl 5-thioxo-2,5-dihydro-1H-pyrazole-3-acetate (0.04 mol, 7.4 g) in 80 mL of 7N ammonia solution in methanol.

-

Seal the tube and heat the mixture at 100 °C for 12 hours.

-

After cooling to room temperature, carefully open the pressure tube and concentrate the reaction mixture under reduced pressure.

-

The resulting residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield Ethyl 5-amino-1H-pyrazole-3-acetate.

Step 3: Synthesis of 5-Amino-1H-pyrazole-3-acetic acid

This final step involves the hydrolysis of the ethyl ester to the target carboxylic acid.

Materials:

-

Ethyl 5-amino-1H-pyrazole-3-acetate

-

Sodium hydroxide (NaOH)

-

Water

-

Ethanol

-

Hydrochloric acid (HCl, concentrated)

-

pH paper or pH meter

-

Round-bottom flask

-

Magnetic stirrer with heating

-

Ice bath

Procedure:

-

Dissolve Ethyl 5-amino-1H-pyrazole-3-acetate (0.03 mol, 5.1 g) in a mixture of 50 mL of ethanol and 50 mL of 2M aqueous sodium hydroxide solution.

-

Heat the mixture to 60 °C and stir for 3 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture in an ice bath.

-

Carefully acidify the solution to pH 4-5 by the dropwise addition of concentrated hydrochloric acid.

-

A precipitate will form. Allow the suspension to stir in the ice bath for 30 minutes.

-

Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to obtain 5-Amino-1H-pyrazole-3-acetic acid.

Workflow and Logic Diagrams

Figure 2: Detailed experimental workflow for the synthesis of 5-Amino-1H-pyrazole-3-acetic acid.

Application Notes and Protocols: 5-Amino-1H-pyrazole-3-acetic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1H-pyrazole-3-acetic acid is a versatile bifunctional building block in organic synthesis, prized for its utility in constructing a variety of heterocyclic scaffolds. The presence of a nucleophilic amino group, an active methylene group, and a carboxylic acid function within a pyrazole core makes it an ideal precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. These resulting compounds are of significant interest in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The strategic placement of reactive sites allows for regioselective transformations, making it a valuable tool for creating diverse molecular libraries for drug discovery.

Key Applications: Synthesis of Pyrazolo[1,5-a]pyrimidin-7-ones

A primary application of 5-Amino-1H-pyrazole-3-acetic acid and its ester derivatives is the synthesis of pyrazolo[1,5-a]pyrimidin-7-ones through cyclocondensation reactions with β-ketoesters. This transformation provides a straightforward entry into a class of compounds known to be potent kinase inhibitors. The reaction typically proceeds by heating the 5-aminopyrazole with a β-ketoester in a high-boiling solvent, often with an acid catalyst.

General Reaction Scheme:

5-Amino-1H-pyrazole-3-acetic acid ethyl ester reacts with a β-ketoester to form a pyrazolo[1,5-a]pyrimidin-7-one derivative.

A representative reaction involves the condensation of ethyl 5-amino-1H-pyrazole-3-acetate with ethyl acetoacetate to yield ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-acetate.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of pyrazolo[1,5-a]pyrimidin-7-ones from 5-aminopyrazole derivatives and β-dicarbonyl compounds, as described in the literature for analogous systems.

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 5-Aminopyrazole derivative | β-Ketoester | Acetic Acid | None | Reflux | 3 - 12 | 75 - 90 |

| 5-Aminopyrazole derivative | Enaminone | Acetic Acid | Ammonium Acetate | Reflux | 2 - 8 | 80 - 95[1] |

| 5-Aminopyrazole derivative | β-Diketone | Ethanol | Piperidine | Reflux | 6 - 12 | 70 - 85 |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-acetate

This protocol is a representative procedure for the cyclocondensation reaction between a 5-aminopyrazole derivative and a β-ketoester.

Materials:

-

Ethyl 5-amino-1H-pyrazole-3-acetate

-

Ethyl acetoacetate

-

Glacial Acetic Acid

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 5-amino-1H-pyrazole-3-acetate (1.0 eq) and ethyl acetoacetate (1.2 eq).

-

Add glacial acetic acid (20 mL) to the flask.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent in vacuo using a rotary evaporator.

-

To the concentrated residue, add cold ethanol to induce precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-acetate.

-

Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for pyrazolo[1,5-a]pyrimidin-7-one.

Biological Signaling Pathway: Inhibition of p38 MAPK

Many pyrazole-containing heterocycles, including pyrazolo[1,5-a]pyrimidines, have been identified as potent inhibitors of protein kinases involved in inflammatory signaling pathways. A key target is the p38 mitogen-activated protein kinase (MAPK). Inhibition of p38 MAPK blocks the downstream production of pro-inflammatory cytokines like TNF-α and IL-1β.

Caption: Inhibition of the p38 MAPK signaling pathway.

References

Application Notes and Protocols: 5-Amino-1H-pyrazole-3-acetic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1H-pyrazole-3-acetic acid is a versatile heterocyclic building block in medicinal chemistry. Its intrinsic functionalities, a reactive 5-amino group and a 3-acetic acid side chain, make it an ideal precursor for the synthesis of a variety of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. This pyrazole derivative serves as a valuable scaffold for the development of novel therapeutic agents across a spectrum of diseases, including cancer, inflammation, and infectious diseases. The pyrazolo[1,5-a]pyrimidine core, readily accessible from 5-amino-1H-pyrazole-3-acetic acid, is a well-established pharmacophore found in numerous biologically active compounds.

Core Applications in Drug Discovery

The primary application of 5-Amino-1H-pyrazole-3-acetic acid in medicinal chemistry is its use as a key intermediate for the synthesis of pyrazolo[1,5-a]pyrimidin-7-ones. The inherent reactivity of the 5-amino group allows for cyclocondensation reactions with β-dicarbonyl compounds or their synthetic equivalents. The acetic acid moiety at the 3-position can participate in intramolecular cyclization, leading to the formation of the fused pyrimidine ring.

Derivatives of the resulting pyrazolo[1,5-a]pyrimidine scaffold have demonstrated a wide range of pharmacological activities:

-

Anticancer Activity: Many pyrazolo[1,5-a]pyrimidine derivatives exhibit potent cytotoxic effects against various cancer cell lines.[1] They can act as inhibitors of crucial cellular signaling pathways involved in cancer progression.

-

Kinase Inhibition: The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" for the design of kinase inhibitors.[2][3] Kinases are key regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

-

Antimicrobial and Antiviral Properties: Fused pyrazole systems derived from 5-aminopyrazoles have shown promising activity against a range of microbial and viral pathogens.[4]

-

Anti-inflammatory Effects: Certain derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.[5]

-

Antioxidant and Neuroprotective Potential: Some compounds have exhibited antioxidant and neuroprotective activities in preclinical studies.[4][6]

Quantitative Data on Bioactive Pyrazolo[1,5-a]pyrimidines

The following table summarizes the biological activities of various pyrazolo[1,5-a]pyrimidine derivatives, illustrating the therapeutic potential of this scaffold. While these compounds are not directly synthesized from 5-Amino-1H-pyrazole-3-acetic acid, they represent the types of biological activities that can be achieved using this building block.

| Compound Class | Biological Target/Activity | IC50/Activity Value | Reference |

| Aryl azo imidazo[1,2-b]pyrazole | Anticancer (MCF-7 cells) | IC50 = 6.1 ± 0.4 µM | [1] |

| Pyrazolyl s-triazine | EGFR Inhibitor | IC50 = 59.24 nM | [7] |

| Pyrazolo[1,5-a]pyrimidine | Pim-1 Kinase Inhibitor | Submicromolar potency | [8] |

| 1,3,5-trisubstituted-1H-pyrazole | Anticancer (MCF-7 cells) | IC50 = 3.90 µM | [9] |

| Pyrazole-based Thrombin Inhibitor | Thrombin (FIIa) Inhibitor | IC50 = 16 nM | [10] |

Experimental Protocols

General Protocol for the Synthesis of Pyrazolo[1,5-a]pyrimidin-7-ones

This protocol describes a general method for the synthesis of pyrazolo[1,5-a]pyrimidin-7-ones from 5-Amino-1H-pyrazole-3-acetic acid and a β-dicarbonyl compound, such as a β-ketoester. This reaction is typically acid-catalyzed.[11]

Materials:

-

5-Amino-1H-pyrazole-3-acetic acid

-

β-Ketoester (e.g., ethyl acetoacetate)

-

Glacial Acetic Acid

-

Ethanol

-

Standard laboratory glassware and reflux apparatus

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Purification system (e.g., column chromatography or recrystallization solvents)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Amino-1H-pyrazole-3-acetic acid (1 equivalent) in a minimal amount of glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add the β-ketoester (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

Isolation: The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If the product does not precipitate, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Synthetic Pathway to Pyrazolo[1,5-a]pyrimidin-7-ones

Caption: General synthesis of pyrazolo[1,5-a]pyrimidin-7-ones.

Experimental Workflow for Synthesis and Evaluation

Caption: Workflow for drug discovery using 5-Amino-1H-pyrazole-3-acetic acid.

Signaling Pathway Inhibition by Pyrazolo[1,5-a]pyrimidines

Caption: Inhibition of a generic kinase signaling pathway.

References

- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-Amino-1H-pyrazole-3-acetic acid in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly for oncology and inflammatory diseases. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. Its synthetic tractability and versatile nature allow for extensive functionalization to optimize potency, selectivity, and pharmacokinetic properties. 5-Amino-1H-pyrazole-3-acetic acid is a valuable building block, incorporating both a key hinge-binding amine and a carboxylic acid handle for further elaboration, enabling the synthesis of a diverse range of kinase inhibitors.

These notes provide a comprehensive guide to utilizing 5-Amino-1H-pyrazole-3-acetic acid in the synthesis of kinase inhibitors, including a proposed synthetic protocol, quantitative data on related compounds, and diagrams of relevant biological pathways and experimental workflows.

Quantitative Data: Inhibitory Potency of Pyrazole Derivatives

The following tables summarize the in vitro inhibitory activities (IC50 values) of selected pyrazole-based inhibitors against various protein kinases and cancer cell lines, providing a comparative reference for newly synthesized compounds.

Table 1: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

| Compound Reference | Target Kinase(s) | IC50 (nM) | Cell Line(s) | Antiproliferative IC50 (µM) |

| Tozasertib (VX-680) | Aurora A, B, C | 0.6, 18, 4.6 | HCT116 | 0.39 |

| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | HEL | 0.35 |

| Compound 3f[1] | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | K562 | Submicromolar |

| Compound 11b[1] | JAKs | - | HEL, K562 | 0.35, 0.37 |

| BIRB 796 | p38α | 0.1 | - | - |

| Compound 6b[2] | VEGFR2, CDK-2 | 200, 458 | HepG2 | 2.52 |

| Compound 5a[2] | VEGFR2, CDK-2 | 267, 311 | HepG2 | 3.46 |

Proposed Synthesis of a Pyrazole-Based Kinase Inhibitor

This section outlines a proposed synthetic route starting from 5-Amino-1H-pyrazole-3-acetic acid to generate a hypothetical kinase inhibitor, PZ-Inhibitor-1 , which features a common N-(pyrimidin-4-yl)-1H-pyrazol-5-amine core found in many kinase inhibitors.

Scheme 1: Proposed Synthesis of PZ-Inhibitor-1

Experimental Protocols

Protocol 1: Synthesis of PZ-Inhibitor-1

Step 1: Synthesis of (Boc-amino)-1H-pyrazole-3-acetic acid (Intermediate 1)

-

Dissolve 5-Amino-1H-pyrazole-3-acetic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 eq).

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate 1.

Step 2: Synthesis of N-(4-fluorophenyl)-2-(5-((tert-butoxycarbonyl)amino)-1H-pyrazol-3-yl)acetamide (Intermediate 2)

-

Dissolve Intermediate 1 (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add 4-fluoroaniline (1.1 eq) and continue stirring at room temperature for 8-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain Intermediate 2.

Step 3: Synthesis of 2-(5-amino-1H-pyrazol-3-yl)-N-(4-fluorophenyl)acetamide (Intermediate 3)

-

Dissolve Intermediate 2 (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

-

Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Intermediate 3.

Step 4: Synthesis of 2-(5-((2-chloropyrimidin-4-yl)amino)-1H-pyrazol-3-yl)-N-(4-fluorophenyl)acetamide (PZ-Inhibitor-1)

-

To a solution of Intermediate 3 (1.0 eq) in isopropanol, add 2,4-dichloropyrimidine (1.1 eq) and DIPEA (2.0 eq).

-

Heat the reaction mixture to 80°C and stir for 12-24 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, concentrate the mixture in vacuo.

-

Purify the residue by column chromatography (silica gel, DCM:methanol gradient) to afford the final product, PZ-Inhibitor-1.